molecular formula C17H11F3N4 B2625337 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 244167-61-1

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2625337
CAS No.: 244167-61-1
M. Wt: 328.298
InChI Key: RUAQIBPYCFKAOL-ZHACJKMWSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic compound that features a benzodiazole ring fused with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution. The final step involves the formation of the prop-2-enenitrile moiety via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
  • 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(difluoromethyl)phenyl]amino}prop-2-enenitrile

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile , also referred to by its CAS number 244167-61-1, is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its antiviral properties and mechanisms of action.

Basic Information

PropertyValue
Chemical Formula C₁₇H₁₁F₃N₄
Molecular Weight 328.3 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Appearance Powder
Storage Temperature Room Temperature

Structure

The molecular structure includes a benzodiazole moiety and a trifluoromethylphenyl group, which are significant for its biological activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity and biological interaction of compounds.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

  • Ebola Virus Inhibition : In vitro studies have demonstrated that certain derivatives of benzimidazole exhibit potent activity against the Ebola virus (EBOV). Compounds with similar scaffolds showed effective concentrations (EC50) in the submicromolar range, indicating strong antiviral activity. Notably, compounds like 25a and 26a displayed EC50 values of 0.64 µM and 0.93 µM, respectively, with selectivity indices (SI) of 20 and 10, suggesting a favorable safety profile compared to standard treatments like Toremifene (EC50 = 0.38 µM, SI = 7) .

The mechanism by which these compounds exert their antiviral effects appears to involve inhibition of viral entry at the level of the Niemann-Pick C1-like protein (NPC1), crucial for EBOV infection. Molecular docking studies have indicated that these compounds bind effectively to NPC1, blocking the virus's ability to enter host cells .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety of new compounds. For example, in the aforementioned studies, the cytotoxic concentration (CC50) for compound 25a was found to be significantly higher than its effective concentration against EBOV, indicating a good therapeutic window .

Comparative Analysis of Antiviral Efficacy

A comparative analysis was conducted on various benzimidazole derivatives against EBOV:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
25a0.6413.2120
26a0.939.1710
Toremifene0.382.507

This table illustrates that compounds derived from the same scaffold as our target compound exhibit promising antiviral properties with acceptable levels of cytotoxicity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAQIBPYCFKAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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